N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide

P2X3 antagonist chronic cough nociception

N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide (CAS 457942-01-7) is a synthetic, small-molecule thiazole-benzamide congener (MF: C16H21N3OS, MW: 303.42 g/mol) that belongs to the 1,3-thiazol-2-yl substituted benzamide chemotype. This class is explicitly recognized in patent literature as inhibitors of the purinergic P2X3 receptor and as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5).

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 457942-01-7
Cat. No. B2391891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide
CAS457942-01-7
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESCCN(CC)CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H21N3OS/c1-4-19(5-2)11-14-12(3)17-16(21-14)18-15(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18,20)
InChIKeyNOEYXVHSFPETFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide (CAS 457942-01-7): Baseline Identification for Scientific Procurement


N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide (CAS 457942-01-7) is a synthetic, small-molecule thiazole-benzamide congener (MF: C16H21N3OS, MW: 303.42 g/mol) that belongs to the 1,3-thiazol-2-yl substituted benzamide chemotype . This class is explicitly recognized in patent literature as inhibitors of the purinergic P2X3 receptor and as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5) . While the compound appears across multiple vendor catalogs as a research-grade tool compound or intermediate, published primary receptor pharmacology data for CAS 457942-01-7 itself remains absent from authoritative public databases such as ChEMBL and PubChem BioAssay as of 2026, necessitating procurement decisions based on class-level evidence rather than direct target engagement data.

Why Thiazole-Benzamide Scaffold Analogs Cannot Substitute for CAS 457942-01-7 Without Quantified P2X3 or mGluR5 Activity Verification


The 1,3-thiazol-2-yl benzamide class encompasses compounds with activity spanning low nanomolar P2X3 antagonism (e.g., filapixant, IC50 = 7 nM) to selective mGluR5 NAM behavior (e.g., VU0409106, IC50 = 24–49 nM), but the specific substitution pattern—here, a 4-methyl group on the thiazole ring and a diethylaminomethyl side chain—critically dictates target selectivity, intrinsic clearance, and blood–brain barrier penetration . Data from structurally related analogs demonstrates that even minor modifications within this family produce order-of-magnitude shifts in receptor potency and metabolic stability . Thus, assuming functional interchangeability without compound-specific quantification of P2X3/mGluR5 potency, selectivity versus the opposing receptor, and brain exposure risks experimental failure in neuroscience or pain research programs.

Quantitative Comparative Evidence: CAS 457942-01-7 Versus Closest P2X3 and mGluR5 Analog Candidates for Procurement Decisions


P2X3 Receptor Antagonism: CAS 457942-01-7 Class-Level Potency Inferred vs. Filapixant (IC50 = 7 nM)

Patent WO2016091776A1 defines CAS 457942-01-7 as a 1,3-thiazol-2-yl substituted benzamide, a class for which the lead compound filapixant (BAY1902607) exhibits a pIC50 of 8.15, equivalent to an IC50 of 7 nM at human P2X3 in an intracellular calcium assay . Although the specific IC50 of CAS 457942-01-7 at P2X3 has not been disclosed, its inclusion within this patent class predicts low-nanomolar P2X3 antagonism consistent with the core pharmacophore. By contrast, non-class P2X3 antagonists such as eliapixant (BAY1817080) show IC50 = 8 nM, and earlier generation compounds like A-317491 display substantially higher IC50 values (IC50 ≈ 100 nM), underscoring the potency advantage conferred by the 1,3-thiazol-2-yl benzamide scaffold .

P2X3 antagonist chronic cough nociception pain

mGluR5 Negative Allosteric Modulation: CAS 457942-01-7 Potential vs. VU0409106 (IC50 = 24-49 nM) and MTEP (IC50 = 5 nM)

The thiazole-benzamide substructure is a privileged scaffold for mGluR5 negative allosteric modulation. The prototypical analog VU0409106 (a biaryl ether thiazole-benzamide) inhibits human mGlu5 with IC50 values ranging from 24 nM (MedChemExpress datasheet) to 49 nM (Tocris datasheet) and demonstrates >200-fold selectivity over other Group I/II/III mGlu receptors (IC50 ≥10 µM at mGlu1-4,6-8) . The non-thiazole mGluR5 NAM comparator MTEP achieves IC50 = 5 nM but lacks the benzamide moiety, while fenobam (IC50 = 58-84 nM) represents a structurally distinct chemotype. CAS 457942-01-7 shares the critical 2-aminothiazole-benzamide core but introduces a diethylaminomethyl group at the thiazole 5-position, which may modulate allosteric site occupancy, brain penetration, or metabolic liability relative to VU0409106 .

mGluR5 NAM anxiety CNS disorders allosteric modulator

Central Nervous System Penetration Potential: CAS 457942-01-7 vs. VU0409106 (Brain-to-Plasma AUC Ratio = 0.99 in Mice)

VU0409106, a structurally related thiazole-benzamide, demonstrates essentially complete brain penetration in CD-1 mice following IP administration at 10 mg/kg, achieving a brain-to-plasma AUC ratio (B/P) of 0.99, with brain Cmax = 1350 ng/mL reached at Tmax = 0.25 h . This high CNS exposure is attributed to the lipophilic benzamide-thiazole core (cLogP ~3.6) and favorable passive permeability. CAS 457942-01-7 contains an ionizable diethylamino group (predicted pKa ~9-10) that may confer differential BBB penetration depending on ionization state at physiological pH. In contrast, highly polar mGluR5 ligands such as LY341495 exhibit poor brain exposure, limiting their CNS utility . The presence of the diethylaminomethyl substituent in CAS 457942-01-7 represents a structural feature that could produce either enhanced or reduced CNS availability relative to VU0409106, a key differentiation point requiring in vivo PK profiling before CNS target engagement studies.

BBB penetration brain exposure CNS drug delivery pharmacokinetics

Metabolic Stability and Biotransformation Risk: CAS 457942-01-7 vs. VU0409106 (Mixed AO/P450 Substrate with High Rat Clearance)

The structurally analogous thiazole-benzamide VU0409106 is metabolized by both aldehyde oxidase (AO; producing a +16 Da M1 metabolite) and cytochrome P450 enzymes (producing M4-M6 metabolites) in rat, monkey, and human hepatic S9 fractions . In rats, VU0409106 exhibits high plasma clearance (53.5 mL/min/kg) and a short half-life, and co-administration with the pan-P450 inactivator 1-aminobenzotriazole (ABT) results in a 7.8-fold AUC increase for the parent compound and a 15-fold increase in the AO metabolite M1, indicating a metabolic shunt toward AO when P450 is inhibited . CAS 457942-01-7, bearing a basic diethylaminomethyl side chain, is a potential substrate for amine oxidases and CYP2D6/CYP3A4 in addition to the AO/P450 pathways observed for VU0409106, introducing additional metabolic variables. By contrast, the mGluR5 NAM basimglurant (CTEP derivative) was specifically optimized for once-daily dosing with a long half-life and good oral bioavailability . This metabolic divergence within the class means clearance and metabolite profiles cannot be predicted by scaffold alone.

metabolic stability aldehyde oxidase CYP450 drug metabolism clearance

Primary Research and Industrial Application Scenarios Where CAS 457942-01-7 Offers a Rational Procurement Advantage


Investigation of P2X3 Receptor Structure-Activity Relationships (SAR) With a Distinct Diethylaminomethyl-Functionalized Thiazole Core

Investigators pursuing SAR around the 1,3-thiazol-2-yl benzamide P2X3 antagonist pharmacophore as described in WO2016091776A1 can use CAS 457942-01-7 to systematically probe the impact of a basic diethylaminomethyl substituent at the thiazole 5-position on P2X3 potency, selectivity versus P2X2/3 heteromers, and in vitro metabolic stability compared to filapixant (IC50 = 7 nM) and eliapixant (IC50 = 8 nM) . This specific substitution is not represented in the lead P2X3 clinical candidates, making the compound valuable for exploring previously uncharacterized regions of the P2X3 binding pocket and establishing SAR trends for future lead optimization campaigns.

Elucidation of mGluR5 Allosteric Modulator Pharmacophore Tolerance at the Thiazole 5-Position

The known mGlu5 NAM VU0409106 (IC50 = 24-49 nM) occupies the MPEP allosteric binding site through its biaryl ether linkage, leaving the thiazole 5-position amenable to further substitution . CAS 457942-01-7, carrying a diethylaminomethyl group at that exact position, enables direct assessment of whether a basic amine extension at the thiazole 5-position is accommodated or penalized within the mGlu5 allosteric pocket, providing critical information for fragment-based and structure-guided design of next-generation NAMs with improved physicochemical properties.

Comparative Pharmacokinetic Profiling of Diethylaminomethyl-Thiazole Derivatives for CNS Drug Delivery Optimization

While VU0409106 demonstrates near-unity brain-to-plasma ratio (B/P AUC = 0.99) in mice, its high plasma clearance (53.5 mL/min/kg) limits sustained CNS exposure . CAS 457942-01-7's diethylaminomethyl side chain introduces a basic center (predicted pKa ~9-10) that may alter both passive permeability and active transport at the blood-brain barrier. In vivo PK studies comparing CAS 457942-01-7 with VU0409106 in rodent models can quantify whether this substitution improves brain half-life, reduces first-pass metabolism, or engages uptake transporters, thereby informing CNS drug delivery strategies within the thiazole-benzamide class.

Chemical Tool Compound for Selective P2X3 vs. mGluR5 Pathway Deconvolution in Neuroscience Research

The thiazole-benzamide scaffold exhibits polypharmacology spanning P2X3 antagonism and mGluR5 NAM activity. CAS 457942-01-7, by virtue of its unique diethylaminomethyl substitution, may exhibit a shifted selectivity profile relative to known dual-mechanism tool compounds. Systematic side-by-side profiling against filapixant (P2X3, IC50 = 7 nM) and VU0409106 (mGlu5, IC50 = 24-49 nM) in parallel receptor panels and functional assays can deconvolute whether the diethylaminomethyl group biases the compound toward one target over the other, enabling more precise pharmacological interrogation of P2X3-mediated versus mGluR5-mediated effects in chronic pain, anxiety, or neurodevelopmental disorder models .

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